2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride
Overview
Description
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole nucleus have been found to interact with a variety of targets, including dna and various enzymes .
Mode of Action
1,3,4-thiadiazole derivatives have been reported to interfere with dna synthesis, inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight of 16567 suggests that it may have favorable pharmacokinetic properties, as smaller molecules are generally better absorbed and distributed in the body.
Result of Action
1,3,4-thiadiazole derivatives have been associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .
Biochemical Analysis
Biochemical Properties
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with histamine receptors, acting as a histamine agent . This interaction can modulate the activity of histamine receptors, leading to various physiological effects. Additionally, this compound can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in inflammation and immune responses . By interacting with specific receptors and enzymes, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . This binding can induce conformational changes in the target molecules, altering their activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, which can affect its efficacy and potency. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, even after its initial application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its efficacy and potency, as certain tissues may have higher concentrations of the compound, leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular energy production. The localization of the compound can also be influenced by its interactions with other biomolecules, which can direct it to specific subcellular sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but differs in its functional groups.
1,3,4-Thiadiazole-2-ethanol: Similar structure with an alcohol group instead of an amine.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of an amine
Uniqueness: 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is unique due to its specific combination of the thiadiazole ring and the ethanamine side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVZRGTKTXSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.